molecular formula C17H22N4O2 B7500490 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione

1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione

Cat. No.: B7500490
M. Wt: 314.4 g/mol
InChI Key: FSQRMUJVEYRJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione is complex and involves several pathways. One of the primary mechanisms of action is the inhibition of DNA synthesis, which results in the suppression of cell growth and proliferation. This compound has also been found to inhibit the activity of various enzymes such as topoisomerases and kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that make it a potential therapeutic agent. It has been found to induce apoptosis or programmed cell death in cancer cells, which is a crucial process for the elimination of cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione in lab experiments is its broad-spectrum activity against various diseases. This compound has been found to be effective against several types of cancer, viruses, and fungi, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione. One of the potential areas of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail to identify new targets for therapeutic intervention. Additionally, the development of new drug delivery systems for this compound can help improve its bioavailability and efficacy.
Conclusion
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum activity against various diseases and its biochemical and physiological effects make it a potential therapeutic agent for various diseases. Further research and development of this compound can lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 6-amino-1-methyluracil with benzyl bromide and 4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. Several research studies have shown that this compound exhibits significant anticancer, antifungal, and antimicrobial activities. It has also been found to be effective against various viral infections such as HIV and hepatitis B.

Properties

IUPAC Name

1-benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-18-8-10-20(11-9-18)15-12-16(22)19(2)17(23)21(15)13-14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQRMUJVEYRJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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